molecular formula C7H4BrCl2NO2 B1521773 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene CAS No. 1009349-32-9

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene

Cat. No.: B1521773
CAS No.: 1009349-32-9
M. Wt: 284.92 g/mol
InChI Key: XPFMDGKKMHNURO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the bromination of 2,5-dichloro-3-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene can be compared with similar compounds such as:

    1-(Chloromethyl)-2,5-dichloro-3-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen electronegativity.

    1-(Bromomethyl)-2,4-dichloro-3-nitrobenzene: Similar structure but with different positions of the chlorine atoms. This positional isomer may have different chemical properties and reactivity.

    1-(Bromomethyl)-2,5-dichloro-4-nitrobenzene: Similar structure but with the nitro group in a different position.

Properties

IUPAC Name

1-(bromomethyl)-2,5-dichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMDGKKMHNURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674020
Record name 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009349-32-9
Record name 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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